2-[(4-Methylbenzyl)oxy]-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “4-METHYL-N’-(4-((4-METHYLBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE”, has a molecular weight of 358.444 . Another similar compound, “4-((4-METHYLBENZYL)OXY)-N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE …”, has a molecular weight of 384.482 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(4-methylbenzyl)oxy]benzaldehyde”, include a molecular weight of 226.27 and a solid physical form .Scientific Research Applications
Novel Organic Material Synthesis
Research aimed at synthesizing novel organic materials often involves derivatives of nitroaniline. For example, a study by Shankar et al. (2021) focused on synthesizing a 2-methyl-4-nitroaniline derivative and analyzing its properties, highlighting the compound's potential in creating materials with non-linear optical properties and thermal stability (Shankar et al., 2021).
Convertible Isocyanides in Chemistry
Convertibility and versatility in reactions are critical for chemical synthesis. A study by Chandgude, Li, and Dömling (2017) reported on 2-nitrobenzyl isocyanide as a universal convertible isocyanide, showcasing its broad applicability in chemistry for synthesizing complex molecules under both acidic and basic conditions (Chandgude et al., 2017).
Photolabile Protecting Groups
The use of nitrobenzyl derivatives as photolabile protecting groups in synthetic organic chemistry has been explored to control the release of active molecules. McCray et al. (1980) discussed the synthesis and photolytic behavior of caged ATP, emphasizing the role of nitrobenzyl derivatives in enabling time-resolved studies of ATP-requiring biological systems (McCray et al., 1980).
Polymers and Material Science
The incorporation of o-nitrobenzyl groups into polymers to allow for property alterations upon irradiation has been a subject of interest. Zhao et al. (2012) provided a perspective on utilizing o-nitrobenzyl groups in polymer chemistry, highlighting their application in creating photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of nitroaniline derivatives for antimicrobial and antitubercular activities have been explored, as seen in the work by Samadhiya et al. (2014). Their research on thiazolidinone derivatives derived from nitroaniline showcases the potential therapeutic applications of these compounds (Samadhiya et al., 2014).
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)9-19-14-8-12(16(17)18)6-7-13(14)15/h2-8H,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJWYDTXZTQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.